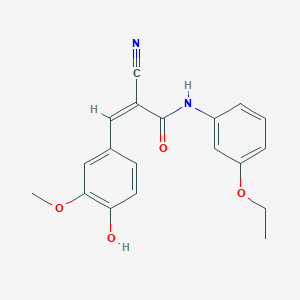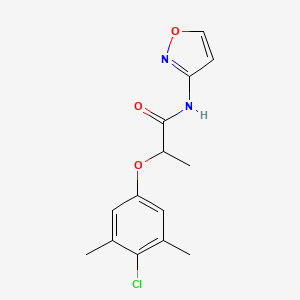
2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide
Descripción general
Descripción
2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is also known as CEP-33779 and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide involves its ability to inhibit the activity of STAT3. This protein is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. In cancer cells, STAT3 is often overactivated, leading to uncontrolled cell growth and survival. By inhibiting the activity of STAT3, this compound can potentially slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been shown to have various biochemical and physiological effects in different studies. In cancer cells, this compound has been shown to induce apoptosis or programmed cell death. In addition, this compound has been shown to reduce the expression of various genes involved in cancer cell growth and survival. In animal studies, this compound has been shown to have potential anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide in lab experiments is its ability to selectively inhibit the activity of STAT3. This compound does not affect the activity of other proteins involved in cellular processes, making it a specific inhibitor of STAT3. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide. One of the potential applications of this compound is in the development of cancer therapeutics. By selectively inhibiting the activity of STAT3, this compound can potentially slow down or stop the growth of cancer cells. In addition, this compound can potentially be used in the treatment of inflammatory and neurodegenerative diseases. Further research is needed to explore the full potential of this compound in different fields.
Conclusion
2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide is a chemical compound that has been studied for its potential applications in various fields. This compound has been shown to selectively inhibit the activity of STAT3, making it a potential candidate for the development of cancer therapeutics. In addition, this compound has been studied for its potential anti-inflammatory and neuroprotective effects. Further research is needed to explore the full potential of this compound in different fields.
Aplicaciones Científicas De Investigación
2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)acrylamide has been studied for its potential applications in various fields. In cancer research, this compound has been shown to inhibit the activity of a protein called signal transducer and activator of transcription 3 (STAT3), which is involved in cancer cell growth and survival. In addition, this compound has been studied for its potential anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
(Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-16-6-4-5-15(11-16)21-19(23)14(12-20)9-13-7-8-17(22)18(10-13)24-2/h4-11,22H,3H2,1-2H3,(H,21,23)/b14-9- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZWVUSOYPMJA-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)O)OC)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-cyano-N-(3-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(4-chlorobenzyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4850798.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B4850824.png)
![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4850831.png)
![4-methyl-3-(2-phenylcyclopropyl)-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B4850839.png)
![4-methyl-3-[2-(4-morpholinyl)-2-oxoethoxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4850843.png)
![methyl 3-[(2,5-dimethyl-3-furoyl)amino]-4-methylbenzoate](/img/structure/B4850857.png)
![N-(2-furylmethyl)-1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4850864.png)
![2-(1H-benzimidazol-2-yl)-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B4850871.png)

![N-cyclopentyl-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B4850878.png)
![4-({[4-bromo-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4850880.png)
![1-acetyl-N-[3-(3-methyl-1-piperidinyl)propyl]-5-indolinesulfonamide](/img/structure/B4850888.png)